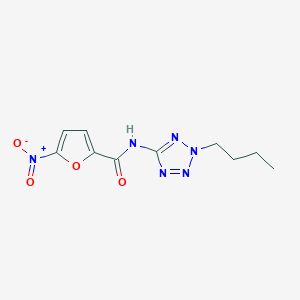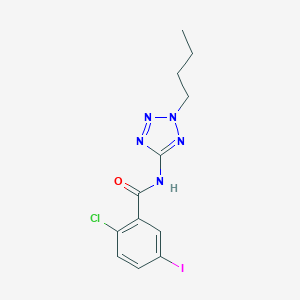![molecular formula C19H24N2O2 B251226 2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
2-[(1-Adamantylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Adamantylacetyl)amino]benzamide, also known as ABA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(1-Adamantylacetyl)amino]benzamide is not fully understood. Further research is needed to understand how this compound inhibits the activity of NF-κB and STAT3.
3. Off-target effects: Further research is needed to determine the potential off-target effects of this compound and how they could affect the results of experiments.
4. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to determine the optimal combination therapy for this compound.
In conclusion, this compound is a promising compound that has been widely studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-tumor properties and has been shown to inhibit the activity of NF-κB and STAT3. Further research is needed to develop new drugs based on this compound and to understand its mechanism of action and potential off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(1-Adamantylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that this compound may have off-target effects that could affect the results of experiments.
Orientations Futures
There are several future directions for the study of 2-[(1-Adamantylacetyl)amino]benzamide, including:
1. Development of new drugs: this compound has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to develop new drugs based on this compound.
2.
Méthodes De Synthèse
The synthesis of 2-[(1-Adamantylacetyl)amino]benzamide involves the reaction of 2-aminobenzamide with 1-adamantylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[(1-Adamantylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has been used in various scientific research studies, including:
1. Anti-inflammatory effects: this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Anti-tumor effects: this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[[2-(1-adamantyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H24N2O2/c20-18(23)15-3-1-2-4-16(15)21-17(22)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,23)(H,21,22) |
Clé InChI |
GSRXJESEABWAQQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
Solubilité |
4.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
